

Atuzabrutinib's Impact on Myeloid Cell Activation: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Atuzabrutinib (SAR444727) is a potent and selective, reversible inhibitor of Bruton's tyrosine kinase (BTK), a critical signaling molecule in various immune cells, including B cells and myeloid cells.[1][2] While the role of BTK inhibitors in B-cell malignancies is well-established, their impact on the myeloid compartment is an area of growing interest. Myeloid cells, including monocytes, macrophages, neutrophils, and microglia, are key players in innate immunity and inflammation. Their dysregulation is implicated in a wide range of diseases, from autoimmune disorders to cancer and neuroinflammatory conditions. This technical guide provides an indepth overview of the effect of atuzabrutinib on myeloid cell activation, summarizing key preclinical findings, outlining experimental methodologies, and visualizing the underlying signaling pathways.

Mechanism of Action: BTK Inhibition in Myeloid Cells

BTK is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways downstream of various receptors expressed on myeloid cells, including Fc receptors (FcRs), Toll-like receptors (TLRs), and chemokine receptors.[3] By inhibiting BTK, **atuzabrutinib** is expected to modulate multiple aspects of myeloid cell function, including activation, migration, phagocytosis, and cytokine production.



A key reported mechanism for **atuzabrutinib** is its ability to prevent neutrophil recruitment by inhibiting macrophage antigen-1 (Mac-1) signaling.[1][4] Mac-1, also known as integrin α M β 2 (CD11b/CD18), is a crucial adhesion molecule involved in the firm adhesion and transmigration of neutrophils and other myeloid cells to sites of inflammation.

Quantitative Data on the Effects of BTK Inhibitors on Myeloid Cells

While specific quantitative data for **atuzabrutinib** is limited in publicly available literature, studies on other BTK inhibitors, such as ibrutinib and acalabrutinib, provide valuable insights into the expected effects. The following tables summarize key quantitative findings from these related compounds.

Table 1: Effect of BTK Inhibitors on Myeloid Cell Cytokine Production

Cytokine	Myeloid Cell Type	BTK Inhibitor	Concentrati on	% Inhibition (approx.)	Reference
TNF-α	Human Monocytes	Ibrutinib	1 μΜ	50-70%	[5]
IL-1β	Human Monocytes	Ibrutinib	1 μΜ	60-80%	[6]
IL-6	Human Monocytes	Ibrutinib	1 μΜ	40-60%	[7]
IL-1β	In vitro generated TAMs	Ibrutinib	1 μΜ	Significant decrease	[6]
TNF-α	Murine Macrophages	Ibrutinib	1 μΜ	Significant decrease	[8]
IL-6	Murine Macrophages	Ibrutinib	1 μΜ	Significant decrease	[8]

Note: TAMs refer to Tumor-Associated Macrophages.



Table 2: Effect of BTK Inhibitors on Myeloid Cell Migration and Adhesion

Assay	Myeloid Cell Type	BTK Inhibitor	Concentrati on	Effect	Reference
Chemotaxis to C5a	Human Monocytes	Ibrutinib	1 μΜ	Reduced migration	[8]
Chemotaxis to CCL2	Human Monocytes	Ibrutinib	1 μΜ	Reduced migration	[8]
Neutrophil Recruitment	Murine Neutrophils	PRN473 (Atuzabrutinib)	20 mg/kg	Significantly reduced	[4]
Intravascular Crawling	Murine Neutrophils	PRN473 (Atuzabrutinib)	20 mg/kg	Significantly reduced	[9]

Table 3: Effect of BTK Inhibitors on Myeloid Cell Phagocytosis



Phagocytic Target	Myeloid Cell Type	BTK Inhibitor	Concentrati on	Effect	Reference
Antibody- opsonized CLL cells	Human Monocyte- Derived Macrophages	Ibrutinib	0.41–100 μΜ	Significantly inhibited	[10]
Antibody- opsonized CLL cells	Human Monocyte- Derived Macrophages	Acalabrutinib	Up to 100 μM	No significant effect	[10]
Apoptotic CLL cells (Efferocytosis)	Human Monocyte- Derived Macrophages	Ibrutinib	Up to 10 μM	No significant change	[10]
Apoptotic CLL cells (Efferocytosis)	Human Monocyte- Derived Macrophages	Acalabrutinib	Up to 10 μM	No significant change	[10]

Note: CLL stands for Chronic Lymphocytic Leukemia.

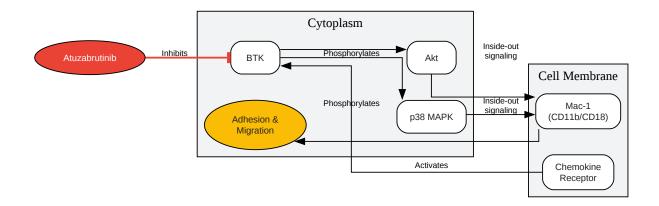
Signaling Pathways Modulated by Atuzabrutinib in Myeloid Cells

The inhibitory effects of **atuzabrutinib** on myeloid cell activation are mediated through the modulation of several key signaling pathways.

Mac-1 Signaling Pathway and Neutrophil Recruitment

Atuzabrutinib has been shown to inhibit neutrophil recruitment by targeting the Mac-1 signaling pathway.[1][4] This pathway is crucial for the adhesion and migration of neutrophils to inflammatory sites.



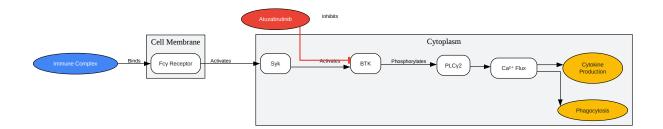


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Atuzabrutinib inhibits Mac-1 signaling, reducing neutrophil adhesion and migration.

Fcy Receptor (FcyR) Signaling Pathway

FcyRs on macrophages and other myeloid cells mediate phagocytosis of antibody-opsonized targets. BTK is a key component of the FcyR signaling cascade. Inhibition of BTK can therefore affect antibody-dependent cellular phagocytosis (ADCP).



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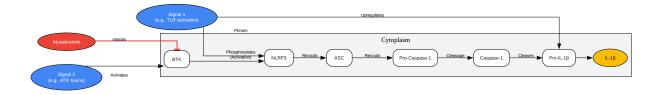


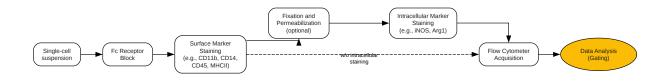
Atuzabrutinib is expected to inhibit FcyR-mediated signaling, affecting phagocytosis.

Toll-Like Receptor (TLR) and NF-кВ Signaling Pathway

TLRs recognize pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), leading to the activation of inflammatory responses, largely through the NF-kB pathway. BTK is involved in TLR signaling, and its inhibition can dampen the production of pro-inflammatory cytokines.







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